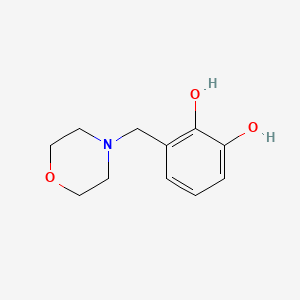

3-(Morpholinomethyl)pyrocatechol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Morpholinomethyl)pyrocatechol, also known as this compound, is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C_{10}H_{13}N_{1}O_{2}

- Molecular Weight : Approximately 179.22 g/mol

- Structure : The compound features a catechol moiety with two hydroxyl groups on adjacent carbon atoms of a benzene ring, enhancing its reactivity and biological interactions.

Biological Activities

3-(Morpholinomethyl)pyrocatechol exhibits several biological activities, primarily attributed to its catechol structure:

- Antioxidant Properties : The catechol moiety is known for its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting that this compound may also mitigate inflammation through modulation of inflammatory pathways.

- Potential Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells, making it a candidate for further research in cancer therapeutics.

Applications in Research

-

Medicinal Chemistry :

- The compound's ability to interact with biological targets makes it a valuable candidate for drug development. Its structural modifications can lead to derivatives with enhanced bioactivity and selectivity against specific diseases.

-

Biochemical Research :

- Studies have focused on the compound's interaction with enzymes and receptors, elucidating its mechanism of action. For instance, binding affinity studies suggest potential roles as enzyme inhibitors or modulators.

-

Material Science :

- Due to its unique chemical structure, this compound can be used in the development of new materials with specific properties, such as enhanced solubility and stability in various environments.

Comparative Analysis with Related Compounds

A comparative analysis highlights how this compound stands out among structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| Pyrocatechol | Dihydroxybenzene | Antioxidant activity |

| 3-Methylpyrocatechol | Methyl group at position 3 | Increased lipophilicity |

| 4-Hydroxyphenylacetic acid | Hydroxy group at position 4 | Anti-inflammatory properties |

| Catechol | Simple dihydroxybenzene | Precursor for various chemical syntheses |

The presence of the morpholinomethyl substituent in this compound enhances its solubility and bioavailability compared to simpler catechols, potentially leading to novel therapeutic applications.

Case Studies

-

Case Study on Antioxidant Activity :

- A study evaluated the antioxidant effects of this compound in vitro using cell cultures exposed to oxidative stress. Results indicated a significant reduction in reactive oxygen species (ROS), supporting its potential use as an antioxidant agent.

-

Case Study on Cancer Cell Proliferation :

- In a controlled experiment, this compound was tested against various cancer cell lines. The compound exhibited dose-dependent inhibition of cell growth, suggesting its viability as a lead compound for anticancer drug development.

Propiedades

Número CAS |

6452-83-1 |

|---|---|

Fórmula molecular |

C11H15NO3 |

Peso molecular |

209.24 g/mol |

Nombre IUPAC |

3-(morpholin-4-ylmethyl)benzene-1,2-diol |

InChI |

InChI=1S/C11H15NO3/c13-10-3-1-2-9(11(10)14)8-12-4-6-15-7-5-12/h1-3,13-14H,4-8H2 |

Clave InChI |

OSPAZNDZKGXZPQ-UHFFFAOYSA-N |

SMILES |

C1COCCN1CC2=C(C(=CC=C2)O)O |

SMILES canónico |

C1COCCN1CC2=C(C(=CC=C2)O)O |

Key on ui other cas no. |

6452-83-1 |

Sinónimos |

4-morpholinomethylescutol hydrochloride covalan folescutol LD 2988 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.